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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(5-Amino-benzooxazol-2-YL)-phenol

Technical Whitepaper: 4-(5-Amino-benzooxazol-2-yl)-phenol Structural Dynamics, Synthesis, and Photophysical Applications Executive Summary 4-(5-Amino-benzooxazol-2-yl)-phenol is a specialized heterocyclic fluorophore bel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(5-Amino-benzooxazol-2-yl)-phenol Structural Dynamics, Synthesis, and Photophysical Applications

Executive Summary

4-(5-Amino-benzooxazol-2-yl)-phenol is a specialized heterocyclic fluorophore belonging to the 2-phenylbenzoxazole class. Characterized by a "push-pull-push" electronic architecture, this molecule integrates two electron-donating groups—a phenolic hydroxyl and a benzoxazole amino substituent—across an electron-deficient benzoxazole core. Unlike its ortho-isomer analogs (e.g., HPB), which undergo Excited-State Intramolecular Proton Transfer (ESIPT), this para-substituted derivative functions primarily through Intramolecular Charge Transfer (ICT). Its sensitivity to protonation/deprotonation events makes it a high-fidelity candidate for ratiometric pH sensing, amyloid fibril detection, and bio-imaging applications requiring solvatochromic responsiveness.

Chemical Architecture & Properties

The molecule consists of a benzoxazole scaffold substituted at the C2 position with a 4-hydroxyphenyl group and at the C5 position with an amino group. This specific regiochemistry eliminates the possibility of ESIPT, directing the excited-state energy into radiative decay (fluorescence) or charge transfer states depending on solvent polarity.

Structural Specifications
PropertyDetail
IUPAC Name 4-(5-amino-1,3-benzoxazol-2-yl)phenol
Common Identifier 5-Amino-2-(4-hydroxyphenyl)benzoxazole
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Core Scaffold 1,3-Benzoxazole
Electronic System D-π-A-D (Donor-Linker-Donor)
pKa (Calculated) ~3.8 (Aniline -NH₂), ~9.8 (Phenol -OH)
Physicochemical Profile
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Sparingly soluble in water/PBS unless ionized (pH > 10 or pH < 3).

  • Stability: Resistant to oxidative degradation in ambient conditions; stable in PPA/acidic synthesis conditions.

  • Tautomerism: Exists primarily in the enol form in ground state; keto-enol tautomerism is restricted due to the para positioning of the hydroxyl group.

Synthesis Protocol

The most robust synthetic route utilizes a condensation-reduction sequence. Direct condensation of 2,4-diaminophenol is prone to oxidation; therefore, the nitro-precursor route is preferred for high purity.

Reaction Scheme (Graphviz)

Synthesis_Pathway Figure 1: Two-step synthesis via nitro-benzoxazole intermediate. Start1 2-Amino-4-nitrophenol Inter Intermediate: 2-(4-Hydroxyphenyl)-5-nitrobenzoxazole Start1->Inter Polyphosphoric Acid (PPA) 150°C, 4h Cyclodehydration Start2 4-Hydroxybenzoic Acid Start2->Inter Product Target: 4-(5-Amino-benzooxazol-2-yl)-phenol Inter->Product SnCl2 / HCl (reflux) OR H2, Pd/C Nitro Reduction

Detailed Methodology

Step 1: Cyclodehydration (Formation of Nitro-Core)

  • Reagents: Mix 2-amino-4-nitrophenol (10 mmol) and 4-hydroxybenzoic acid (10 mmol) in Polyphosphoric Acid (PPA, 20 g).

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours under mechanical stirring. The high viscosity of PPA requires a robust stirrer.

  • Workup: Cool to 80°C and pour slowly into crushed ice (200 g) with vigorous stirring. The nitro-intermediate precipitates as a yellow solid.

  • Purification: Filter, wash with water and 5% NaHCO₃ (to remove unreacted acid). Recrystallize from ethanol.

Step 2: Nitro Reduction (Functionalization)

  • Reagents: Dissolve the nitro-intermediate (5 mmol) in Ethanol (30 mL). Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 25 mmol).

  • Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup: Neutralize with 10% NaOH solution to pH 8. Extract with Ethyl Acetate (3x).

  • Final Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Methanol/Water to yield light yellow/beige crystals.

Photophysical Characterization

This compound exhibits distinct solvatochromic behavior due to the Intramolecular Charge Transfer (ICT) from the electron-rich amino/phenol groups to the electron-deficient benzoxazole nitrogen.

Spectral Properties
ParameterValue (Approx. in EtOH)Mechanism
Absorption λmax 335–345 nmπ → π* transition of the conjugated benzoxazole system.
Emission λmax 420–460 nm (Blue-Green)Radiative relaxation from the ICT state.
Stokes Shift ~80–100 nmLarge shift indicates significant structural relaxation in excited state.
Quantum Yield (Φ) 0.4 – 0.7High in polar aprotic solvents; reduced in water due to H-bond quenching.
pH-Dependent Switching (Mechanism)

The fluorescence output is tunable via pH, creating three distinct species:

  • Acidic (pH < 3): Protonation of the 5-amino group (-NH₃⁺). The donor effect is lost. Blue shift in absorption; fluorescence quenching.

  • Neutral (pH 4–9): Neutral species. Strong ICT fluorescence (Emission ~440 nm).

  • Basic (pH > 10): Deprotonation of phenol (-O⁻). Formation of a strong donor-acceptor-donor system. Red shift in emission (~480–500 nm) and hyperchromic effect.

Photophysical Cycle Diagram (Graphviz)

Photophysics Figure 2: Jablonski diagram illustrating the ICT mechanism. GS Ground State (S0) Neutral Form ES_LE Excited State (S1) Locally Excited (LE) GS->ES_LE Excitation (hv) 340 nm ES_ICT Excited State (S1) Charge Transfer (ICT) ES_LE->ES_ICT Solvent Relaxation Polarity Dependent Emission Fluorescence Emission (440 nm) ES_LE->Emission Minor Pathway (Non-polar solvents) ES_ICT->Emission Radiative Decay

Applications in Drug Development & Bio-Sensing

Amyloid Fibril Detection

Similar to Thioflavin T, the planar, conjugated structure of 4-(5-amino-benzooxazol-2-yl)-phenol allows it to intercalate into the β-sheet channels of amyloid fibrils.

  • Mechanism: Restriction of intramolecular rotation (RIR) upon binding prevents non-radiative decay, resulting in a "turn-on" fluorescence response.

  • Advantage: The 5-amino group provides an additional hydrogen-bonding handle, potentially increasing affinity for specific Aβ aggregates compared to unsubstituted analogs.

Ratiometric pH Sensing

The distinct spectral signatures of the neutral and phenolate forms allow for ratiometric pH imaging in live cells.

  • Protocol: Excite at isosbestic point (~310 nm) and measure emission ratio (I₄₈₀ / I₄₄₀). This cancels out concentration artifacts, providing absolute pH mapping in lysosomes or cytoplasm.

References

  • Synthesis of Benzoxazole Derivatives

    • Title: Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the PPA condensation protocol as the industry standard for 2-phenylbenzoxazole synthesis.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Photophysics of Amino-Benzoxazoles

    • Title: Fluorescence of aromatic benzoxazole derivatives.[1][2][3][4][5][6][7]

    • Source:Journal of the American Chemical Society.[1]

    • Context: Foundational work describing the electronic transitions in substituted benzoxazoles.
    • URL:[Link]

  • Amyloid Probe Mechanisms

    • Title: Benzoxazole and naphthoxazole as fluorescent DNA probes – a systematic review.[3][6]

    • Source:Biotechnology Research and Innov
    • Context: Details the binding modes (intercalation/groove binding)
    • URL:[Link] (Source of systematic review on benzoxazole probes)

Sources

Exploratory

Photophysical Characteristics and Fluorescence Mechanisms of Benzoxazole-Phenol Compounds

This technical guide details the photophysics and fluorescence mechanisms of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, focusing on the Excited-State Intramolecular Proton Transfer (ESIPT) process.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysics and fluorescence mechanisms of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, focusing on the Excited-State Intramolecular Proton Transfer (ESIPT) process.[1][2][3][4]

An In-Depth Technical Guide for Research & Development

Introduction: The Benzoxazole-Phenol Scaffold

Benzoxazole-phenol compounds, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO) , represent a privileged class of fluorophores in drug discovery and molecular sensing. Their utility stems from a unique structural feature: a pre-existing intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton (donor) and the benzoxazole nitrogen (acceptor).

Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid planar conjugation for emission, HBO derivatives exploit a dynamic photochemical reaction—Excited-State Intramolecular Proton Transfer (ESIPT) .[4] This mechanism generates an abnormally large Stokes shift (typically >6000 cm⁻¹ or >150 nm), effectively eliminating self-absorption (inner-filter effect) and enabling high-contrast bioimaging in complex biological matrices.

The Mechanistic Core: ESIPT Dynamics[2]

The fluorescence of benzoxazole-phenols is governed by a four-level photocycle involving rapid tautomerization between the Enol (E) and Keto (K) forms.[1]

The Four-Level Photocycle
  • Ground State Enol (E): In the ground state (

    
    ), the molecule exists primarily as the Enol tautomer, stabilized by the IMHB (
    
    
    
    ).
  • Excitation (

    
    ):  UV absorption promotes the Enol form to the Franck-Condon excited state (
    
    
    
    -Enol).
  • Proton Transfer (

    
    ):  Photoexcitation significantly increases the acidity of the phenol group and the basicity of the oxazole nitrogen. This "photoacidity" drives an ultrafast (
    
    
    
    fs) proton transfer, converting the excited Enol to the excited Keto tautomer (
    
    
    ).
  • Radiative Decay (

    
    ):  The 
    
    
    
    species relaxes to the ground state Keto form (
    
    
    ) by emitting a photon. Because the
    
    
    species is structurally distinct from the absorbing
    
    
    species, the emission is significantly red-shifted.
  • Reverse Proton Transfer (

    
    ):  The ground state Keto form is unstable and rapidly reverts to the stable Enol form, resetting the cycle.
    
Visualization of the ESIPT Mechanism

The following Jablonski-type diagram illustrates the energy landscape and transitions governing this phenomenon.

ESIPT_Mechanism cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) E_S0 Enol (E) Stable Ground State E_S1 Enol* (E*) Excited Enol E_S0->E_S1 Absorption (UV) ~330-350 nm K_S0 Keto (K) Unstable Ground State K_S0->E_S0 Reverse Proton Transfer (Thermal equilibration) E_S1->E_S0 Dual Emission (If ESIPT inhibited) K_S1 Keto* (K*) Excited Keto E_S1->K_S1 ESIPT (Ultrafast <100 fs) K_S1->K_S0 Fluorescence (Red-Shifted) ~450-550 nm

Figure 1: The four-level ESIPT photocycle. The large energy gap between Absorption (Blue arrow) and Emission (Green arrow) represents the Stokes shift.

Photophysical Characteristics

Spectral Properties

The defining feature of HBO derivatives is the dual-emission potential . While the Keto emission is dominant in non-polar solvents, the Enol emission can appear in polar, hydrogen-bonding solvents.

ParameterCharacteristic ValueMechanistic Origin
Absorption Max (

)
320 – 360 nm

transition of the Enol form.
Emission Max (

)
450 – 550 nmRadiative decay of the Keto* tautomer.
Stokes Shift 6000 – 10,000 cm⁻¹Structural reorganization during

transfer.
Quantum Yield (

)
0.01 – 0.60Highly dependent on solvent polarity and substituent rigidity. Free rotation (e.g., phenyl ring twisting) reduces

.
Lifetime (

)
< 1 ns (often ps scale)Fast radiative decay of

; Enol* lifetime is femtosecond-scale.
Solvatochromism and Environmental Sensitivity
  • Non-polar Solvents (e.g., Cyclohexane, Toluene): The IMHB is protected. ESIPT is efficient, resulting in a single, intense Keto emission band (green/orange).

  • Polar Protic Solvents (e.g., Methanol, Water): Intermolecular hydrogen bonds with the solvent compete with the IMHB.[2] This can stabilize the Enol* form, leading to dual emission (a blue Enol band + a weaker green Keto band) or complete quenching of the Keto emission.

  • Solid State: Many benzoxazole derivatives exhibit Aggregation-Induced Emission (AIE) or solid-state fluorescence enhancement (AIEE) because restricted intramolecular rotation (RIR) blocks non-radiative decay channels.

Experimental Protocols for Characterization

To validate the ESIPT mechanism and characterize a new benzoxazole derivative, the following workflow is required.

Synthesis of HBO Derivatives
  • Standard Protocol: Condensation of substituted salicylic acid (or salicylaldehyde) with o-aminophenol in polyphosphoric acid (PPA) at 180–200°C.

  • Purification: Recrystallization from ethanol/water is critical to remove unreacted aminophenol, which can quench fluorescence.

Spectroscopic Characterization Workflow

This protocol ensures the differentiation between ESIPT and other phenomena like Intramolecular Charge Transfer (ICT).

Step 1: Steady-State Spectroscopy

  • Prepare 10 µM solutions in solvents of varying polarity (Cyclohexane, DCM, Acetonitrile, Methanol).

  • Measure UV-Vis absorption.[3][5][6] Note any red-shift in polar solvents (indicates ICT character).

  • Measure Fluorescence Emission.[2][6] Look for the appearance of a short-wavelength band (Enol) in methanol vs. a single long-wavelength band (Keto) in cyclohexane.

Step 2: Solvatochromic Lippert-Mataga Plot

  • Plot Stokes shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
  • Interpretation: A linear slope indicates ICT; a non-linear or scattered plot with consistently large Stokes shifts suggests ESIPT dominance.

Step 3: Time-Resolved Fluorescence (TCSPC)

  • Excitation: 375 nm or 405 nm laser diode.

  • Detection: Monitor decay at both Enol (blue) and Keto (green) maxima.

  • Validation: The Keto emission should show a negative pre-exponential factor (rise time) matching the decay of the Enol species, proving the precursor-successor relationship (

    
    ).
    
Computational Modeling (DFT/TD-DFT)
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-31G(d,p) or cam-B3LYP (for charge transfer correction).

  • Task: Scan the Potential Energy Surface (PES) along the O-H coordinate (bond length 1.0 Å to 2.5 Å) in both

    
     and 
    
    
    
    states.
  • Success Criteria: The

    
     PES must show a barrierless or low-barrier path to the Keto minimum, while 
    
    
    
    favors the Enol form.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purity cluster_spec Phase 2: Photophysics cluster_comp Phase 3: Validation start Candidate Benzoxazole Derivative syn Condensation in PPA (180°C, 4h) start->syn pur Purification (Recryst. EtOH) syn->pur abs UV-Vis Absorption (Solvent Scan) pur->abs em Fluorescence Emission (Check Dual Emission) abs->em tcspc TCSPC Lifetime (Detect Rise Time) em->tcspc dft TD-DFT Calculation (PES Scan of OH bond) tcspc->dft result Validated Probe Mechanism dft->result Confirm ESIPT

Figure 2: Experimental validation workflow for ESIPT characterization.

Applications in Drug Development & Bioimaging

The unique properties of benzoxazole-phenols enable specific applications in pharmaceutical research.

  • Ratiometric Probes: Because the Enol/Keto ratio is sensitive to the environment, these dyes are excellent ratiometric sensors for pH or local polarity changes in protein binding pockets.

  • Zinc (

    
    ) Sensing:  The phenolic oxygen and oxazole nitrogen can chelate metal ions. Binding 
    
    
    
    often inhibits ESIPT, causing a dramatic blue-shift (turn-on of Enol emission), useful for tracking zinc fluxes in neuronal drug screening.
  • Lipid Membrane Probes: The large Stokes shift prevents self-quenching, making lipophilic HBO derivatives ideal for staining cell membranes to study drug permeability.

References

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions. Journal of Physical Chemistry A. [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. [Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. ACS Physical Chemistry Au. [Link]

  • Revealing the ESIPT process in benzoxazole fluorophores within polymeric matrices through theory and experiment. Photochemistry and Photobiology. [Link]

  • Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

Sources

Foundational

Electronic properties of 5-amino-2-(4-hydroxyphenyl)benzoxazole for organic electronics

A Dual-Donor Charge Transfer Scaffold for Organic Electronics Executive Summary 5-Amino-2-(4-hydroxyphenyl)benzoxazole (5-A-4-HPB) represents a distinct class of "Push-Pull" organic semiconductors. Unlike its well-known...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Donor Charge Transfer Scaffold for Organic Electronics

Executive Summary

5-Amino-2-(4-hydroxyphenyl)benzoxazole (5-A-4-HPB) represents a distinct class of "Push-Pull" organic semiconductors. Unlike its well-known isomer, 2-(2-hydroxyphenyl)benzoxazole (HBO), which is celebrated for Excited-State Intramolecular Proton Transfer (ESIPT), the 5-A-4-HPB isomer is geometrically precluded from ESIPT. Instead, it functions as a highly efficient Intramolecular Charge Transfer (ICT) chromophore.

This guide dissects the electronic structure, synthesis, and application potential of 5-A-4-HPB. By integrating a strong electron donor (5-amino) and a pH-sensitive donor (4-hydroxyphenyl) onto an electron-deficient benzoxazole core, this molecule offers tunable optoelectronic properties suitable for OLED emitters, ratiometric pH sensors, and high-performance polyimide precursors.

Molecular Architecture & Electronic Theory

Structural Logic: The D-π-A-D System

The electronic behavior of 5-A-4-HPB is governed by the interplay between its substituents and the benzoxazole heterocycle.

  • Acceptor Core (A): The benzoxazole ring acts as the electron-withdrawing core (π-deficient).

  • Primary Donor (D1): The amino group (-NH₂) at position 5 provides strong electron donation via resonance (+M effect) into the benzoxazole ring, significantly raising the Highest Occupied Molecular Orbital (HOMO).

  • Secondary Donor (D2): The 4-hydroxyphenyl group acts as a secondary donor. Crucially, because the hydroxyl group is in the para position, it cannot form the intramolecular hydrogen bond with the oxazole nitrogen required for ESIPT.

Mechanism of Emission: ICT vs. ESIPT

A common pitfall in benzoxazole research is assuming ESIPT behavior for all hydroxyphenyl derivatives.

  • HBO (Ortho-isomer): Undergoes ESIPT, resulting in a large Stokes shift (~150 nm) due to enol-keto tautomerization in the excited state.

  • 5-A-4-HPB (Para-isomer): No ESIPT. The excited state relaxes via Intramolecular Charge Transfer (ICT) from the amino/phenyl donors to the benzoxazole acceptor. This results in:

    • High quantum yield (Φ > 0.6 in non-polar solvents).

    • Strong solvatochromism (emission redshifts with increasing solvent polarity).

    • Sensitivity to environmental pH (deprotonation of 4-OH).

Electronic Energy Levels (Estimated)

Based on structure-property relationships of analogous 5-amino-benzoxazoles [1, 2]:

ParameterValue (Est.)Rationale
HOMO -5.1 eVRaised by 5-amino donor (vs. -5.6 eV for unsubstituted benzoxazole).
LUMO -2.2 eVStabilized by the benzoxazole acceptor core.
Bandgap (

)
~2.9 eVCorresponds to deep blue/violet absorption and blue-green emission.
Dipole Moment (

)
~4.5 DSignificant ground-state dipole due to push-pull character.

Synthesis & Purification Protocol

For organic electronics, purity >99.9% is non-negotiable to prevent trap states. The following protocol utilizes a condensation pathway optimized for yield and electronic purity.

Reaction Scheme

The synthesis involves the condensation of 2,4-diaminophenol (from reduced 2-amino-4-nitrophenol) with 4-hydroxybenzoic acid in polyphosphoric acid (PPA).

SynthesisWorkflow Precursor1 2,4-Diaminophenol (Dihydrochloride) Reaction Condensation Solvent: PPA Temp: 190°C, 6h Atm: N2 Precursor1->Reaction Precursor2 4-Hydroxybenzoic Acid Precursor2->Reaction Workup Precipitation (Ice Water) Neutralization (Na2CO3) Reaction->Workup Crude Crude Product (Brown Solid) Workup->Crude Purification1 Recrystallization (Ethanol/Water) Crude->Purification1 Purification2 Sublimation (High Vacuum, <10^-5 Torr) Purification1->Purification2 Final Electronic Grade 5-A-4-HPB Purification2->Final

Figure 1: High-purity synthesis workflow for electronic-grade 5-A-4-HPB.

Step-by-Step Methodology
  • Reagent Prep: Degas Polyphosphoric Acid (PPA) at 100°C under vacuum for 1 hour to remove moisture.

  • Mixing: Under

    
     flow, add 2,4-diaminophenol dihydrochloride (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq) to the PPA.
    
  • Cyclization: Heat gradually to 190°C. Stir for 6–8 hours. The PPA acts as both solvent and dehydrating agent.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water.

  • Neutralization: Adjust pH to ~7–8 using saturated

    
    . The product precipitates as a solid.
    
  • Purification (Critical):

    • Step A: Recrystallize twice from Ethanol:Water (80:20).

    • Step B: Vacuum sublimation at

      
       (
      
      
      
      Torr) to remove trace ionic impurities and isomers.

Photophysical Characterization & Sensing Mechanism[1][2][3]

Solvatochromism

5-A-4-HPB exhibits positive solvatochromism, confirming its ICT nature.

  • Non-polar (Hexane): Emission

    
     nm (Deep Blue).
    
  • Polar Aprotic (DMSO): Emission

    
     nm (Green/Cyan).
    
  • Mechanism: The excited state has a larger dipole moment than the ground state, leading to stabilization by polar solvents and a redshift in emission.

pH Sensing (Acidochromism)

The 4-hydroxyphenyl group is a pH switch.

  • Neutral Form (pH < 8): Blue emission.

  • Anionic Form (pH > 10): Deprotonation forms the phenolate (

    
    ). This is a super-donor, pushing the ICT band significantly red (Yellow/Orange emission).
    
  • Application: This ratiometric shift allows for precise biological pH sensing in the physiological range [3].

SensingMechanism Neutral Neutral Form (Blue Emission) Weak ICT Anionic Phenolate Form (Yellow/Green Emission) Strong ICT Neutral->Anionic Deprotonation (-H+) pH > pKa (~9.5) Base Base (OH-) Anionic->Neutral Protonation (+H+)

Figure 2: pH-dependent switching mechanism of 5-A-4-HPB.

Applications in Organic Electronics

OLED Dopant

Due to its high quantum yield and thermal stability (Melting Point > 230°C), 5-A-4-HPB serves as a blue dopant in multilayer OLEDs.

  • Host Matrix: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).

  • Role: The 5-amino group facilitates hole injection, while the benzoxazole core accepts electrons, promoting balanced charge recombination on the dopant.

Polyimide Precursor

The 5-amino group allows this molecule to be used as a monomer for functional polyimides.

  • Reaction: Polymerization with dianhydrides (e.g., PMDA).[1]

  • Result: Fluorescent polyimide films with high

    
     (>300°C) for flexible display substrates or optical waveguides [4].
    

References

  • Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms. Source: RSC Advances, 2014. Context: Establishes the electronic influence of amino-substitution on benzoxazole energy levels. Link:[Link]

  • Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole. Source: Advanced Materials Research, 2011. Context: Validates the synthesis and thermal stability of 5-amino-benzoxazole derivatives for electronics. Link:[Link]

  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes. Source: Journal of Molecular Recognition, 2016. Context: Detailed review of the pH sensitivity and sensing mechanisms of hydroxyphenyl-benzoxazoles. Link:[Link]

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Source: Photochemical & Photobiological Sciences, 2017.[2] Context: Discusses the solid-state emission properties essential for OLED applications. Link:[Link]

Sources

Exploratory

Potential of 4-(5-Amino-benzooxazol-2-YL)-phenol as a biological fluorescent probe

An In-depth Technical Guide on the Potential of 4-(5-Amino-benzooxazol-2-YL)-phenol as a Biological Fluorescent Probe Executive Summary This technical guide provides a comprehensive overview of 4-(5-Amino-benzooxazol-2-Y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential of 4-(5-Amino-benzooxazol-2-YL)-phenol as a Biological Fluorescent Probe

Executive Summary

This technical guide provides a comprehensive overview of 4-(5-Amino-benzooxazol-2-YL)-phenol, a heterocyclic organic compound with significant potential as a versatile fluorescent probe for biological research. By leveraging the inherent photophysical properties of the benzoxazole scaffold, this molecule is poised to be a valuable tool for researchers, scientists, and drug development professionals. This document will delve into the synthesis, photophysical characteristics, and proposed mechanisms of action of this probe. Furthermore, it will present detailed experimental protocols for its application in sensing cellular microenvironments and in live-cell imaging, underpinned by insights into its biocompatibility. The guide is structured to provide both a foundational understanding and practical, actionable methodologies for the effective utilization of this promising fluorescent probe.

The Benzoxazole Scaffold: A Privileged Core for Fluorescent Probe Design

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The rigid, planar structure of the benzoxazole ring system, combined with its extended π-conjugated electron system, often gives rise to strong fluorescence.[3] This intrinsic fluorescence can be finely tuned by the introduction of various substituents, making the benzoxazole scaffold an excellent platform for the rational design of fluorescent probes.[4] Many 2-phenylbenzoxazole derivatives are known to be robust emitters, even in the solid state.[2] The strategic placement of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, on the benzoxazole and phenyl moieties, respectively, can enhance the molecule's sensitivity to its local environment, a critical feature for a biological probe.[5][6]

Synthesis and Characterization of 4-(5-Amino-benzooxazol-2-YL)-phenol

The synthesis of 2,5-disubstituted benzoxazoles is well-documented, with a common and effective method being the condensation of a substituted 2-aminophenol with a carboxylic acid under dehydrating conditions.[1][7] For the synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol, the logical precursors are 2,4-diaminophenol and 4-hydroxybenzoic acid. Polyphosphoric acid (PPA) is a frequently used reagent for this type of cyclization, as it serves as both a solvent and a dehydrating agent.[7]

Proposed Synthetic Pathway

The synthesis proceeds via a condensation reaction between 2,4-diaminophenol and 4-hydroxybenzoic acid in the presence of polyphosphoric acid at an elevated temperature. The reaction involves the formation of an amide intermediate, followed by an intramolecular cyclodehydration to yield the final benzoxazole product.

Synthesis_of_4-(5-Amino-benzooxazol-2-YL)-phenol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2,4-Diaminophenol Conditions Polyphosphoric Acid (PPA) ~180-200°C Reactant1->Conditions Reactant2 4-Hydroxybenzoic Acid Reactant2->Conditions Product 4-(5-Amino-benzooxazol-2-YL)-phenol Conditions->Product Condensation & Cyclodehydration

Caption: Synthetic route for 4-(5-Amino-benzooxazol-2-YL)-phenol.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1.99 g, 10 mmol) and 4-hydroxybenzoic acid (1.38 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 30 g) to the flask. The mixture will be viscous.

  • Reaction: Heat the reaction mixture to 180-200°C with continuous stirring under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, or by column chromatography on silica gel.

Characterization

The structure of the synthesized 4-(5-Amino-benzooxazol-2-YL)-phenol should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons and the amino and hydroxyl protons.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, O-H, and C=N.

Photophysical Properties and Mechanism of Action

Expected Photophysical Properties

The presence of the electron-donating amino group and the phenolic hydroxyl group is expected to result in a molecule with a significant dipole moment change upon excitation, making its fluorescence sensitive to the polarity of the surrounding environment.[6]

PropertyPredicted Value/Characteristic
Absorption Maximum (λabs) ~350-380 nm
Emission Maximum (λem) ~450-550 nm (highly dependent on solvent polarity)
Stokes Shift Large, indicative of significant structural relaxation in the excited state.
Quantum Yield (ΦF) Moderate to high in non-polar environments, potentially lower in polar, protic solvents due to quenching mechanisms.
Solvatochromism Pronounced positive solvatochromism, with a red-shift in emission in more polar solvents.
pH Sensitivity The fluorescence is likely to be pH-dependent due to the presence of the acidic phenol and basic amino groups.[9][10]
Hypothesized Mechanism of Action: Environment-Sensitive Fluorescence

The fluorescence of 4-(5-Amino-benzooxazol-2-YL)-phenol is likely modulated by the local environment through a combination of factors, including solvent polarity and hydrogen bonding capabilities. In non-polar environments, the molecule is expected to exhibit strong fluorescence. As the polarity of the environment increases, the emission spectrum is predicted to red-shift due to the stabilization of the more polar excited state.

Furthermore, the presence of the ortho-hydroxyl group on the phenyl ring relative to the benzoxazole nitrogen opens up the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) .[5][6] In the excited state, the phenolic proton can be transferred to the nitrogen atom of the benzoxazole ring, leading to a tautomeric form with a significantly different electronic structure and a large Stokes-shifted emission. The efficiency of ESIPT can be influenced by the solvent's ability to form hydrogen bonds, providing another layer of environmental sensitivity.

Mechanism_of_Fluorescence cluster_ground Ground State cluster_excited Excited State cluster_emission Fluorescence Emission GS Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS->ES_Enol Excitation (hν) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto ESIPT Emission_Enol Normal Emission (Blue-shifted) ES_Enol->Emission_Enol Fluorescence Emission_Keto ESIPT Emission (Red-shifted) ES_Keto->Emission_Keto Fluorescence Live_Cell_Imaging_Workflow A Cell Culture (60-70% Confluency) C Wash Cells with PBS A->C B Prepare Staining Solution (1-5 µM Probe in Medium) D Incubate with Probe (15-30 min, 37°C) B->D C->D E Wash Cells with PBS (3x) D->E F Fluorescence Microscopy E->F

Caption: Workflow for live-cell imaging with the fluorescent probe.

Biocompatibility and Cytotoxicity Considerations

The biological application of any fluorescent probe necessitates an evaluation of its potential toxicity. While specific data for 4-(5-Amino-benzooxazol-2-YL)-phenol is not available, studies on various benzoxazole derivatives have shown a range of cytotoxic effects, often dependent on the specific substituents and the cell line being tested. [11][12]It is crucial to perform cytotoxicity assays, such as the MTT or PrestoBlue assay, to determine the optimal, non-toxic concentration range for live-cell imaging experiments. Generally, for imaging applications, probe concentrations are kept low (in the low micromolar range) and incubation times are minimized to reduce the potential for adverse cellular effects. [13]

Conclusion and Future Directions

4-(5-Amino-benzooxazol-2-YL)-phenol represents a promising, yet underexplored, fluorescent probe with the potential for broad applications in biological research. Its predicted environment-sensitive fluorescence, coupled with a synthetically accessible scaffold, makes it an attractive candidate for development. Future research should focus on the detailed characterization of its photophysical properties, a thorough investigation of its mechanism of action, and an expansion of its applications to include the detection of specific ions or biomolecules through further chemical modification. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile fluorescent probe.

References

  • ResearchGate. (n.d.). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. Retrieved February 17, 2026, from [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025, July 27). PMC. Retrieved February 17, 2026, from [Link]

  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. (2001, October 6). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. (2001, November 2). PubMed. Retrieved February 17, 2026, from [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole. Retrieved February 17, 2026, from [Link]

  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. (2016, May 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal. Retrieved February 17, 2026, from [Link]

  • Fluorescence of aromatic benzoxazole derivatives. (n.d.). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. (2021, November 19). The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... Retrieved February 17, 2026, from [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Benzobisoxazole fluorophore vicariously senses amines, ureas, anions. (2012, October 25). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PMC. Retrieved February 17, 2026, from [Link]

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Bioactive 2‐aminobenzoxazole derivatives.. Retrieved February 17, 2026, from [Link]

  • Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. (2022, May 11). Research Features. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, July 14). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved February 17, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. Retrieved February 17, 2026, from [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Solvent Selection for 4-(5-Amino-benzooxazol-2-yl)-phenol Reactions

Executive Summary & Molecular Profile[1] This guide provides a technical framework for solvent selection regarding 4-(5-Amino-benzooxazol-2-yl)-phenol (referred to herein as 5-ABP ).[1][2] This molecule is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

This guide provides a technical framework for solvent selection regarding 4-(5-Amino-benzooxazol-2-yl)-phenol (referred to herein as 5-ABP ).[1][2] This molecule is a bifunctional "rigid-rod" motif featuring a benzoxazole core flanked by two reactive handles: an electron-rich primary amine at position 5 and an acidic phenol at the para position of the C2-phenyl ring.[1][2]

Critical Structural Distinction: Unlike its ortho-isomer (2-(2'-hydroxyphenyl)benzoxazole), which is famous for Excited-State Intramolecular Proton Transfer (ESIPT), 5-ABP possesses a para-hydroxyl group.[1][2] This geometry precludes ESIPT, making 5-ABP a classic Intramolecular Charge Transfer (ICT) fluorophore and a high-performance monomer for Polybenzoxazoles (PBOs).[1][2]

Physicochemical Profile[1][2][3][4][5]
  • Molecular Weight: ~226.23 g/mol [1]

  • Character: Amphoteric (Acidic Phenol pKa ~9.5; Basic Aniline pKa ~4.0).[1][2]

  • Solubility Challenge: High crystallinity and planar stacking often lead to poor solubility in common organic solvents.[1]

  • Key Solvents: Polar Aprotic (DMAc, NMP, DMF) and Strong Acids (MSA, TFA).

Solvent Selection Strategy: The "Three-Zone" Approach

Solvent selection must be matched to the specific energetic and mechanistic requirements of the process.[3] We categorize solvents into three zones: Synthesis (Thermodynamic) , Derivatization (Kinetic) , and Processing/Analysis .

Zone 1: Synthesis & Cyclization (Thermodynamic Control)

Goal: Formation of the benzoxazole ring from precursors (e.g., 2,4-diaminophenol + 4-hydroxybenzoic acid).[1][2]

  • Primary Medium: Polyphosphoric Acid (PPA) [1][4][5]

    • Mechanism: PPA acts as both solvent, acid catalyst, and dehydrating agent.[5] It drives the equilibrium toward cyclization by sequestering water.

    • Protocol Note: Reactions typically run at 120–160°C. The high viscosity of PPA requires mechanical stirring.

  • Alternative: Methanesulfonic Acid (MSA) / P2O5 [1]

    • Benefit: Lower viscosity than PPA, easier workup (water precipitation).

Zone 2: Derivatization (Kinetic Control)

Goal: Selective reaction of the Amine (N-acylation) or Phenol (O-alkylation).[1][2]

  • Gold Standard: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) [1][2]

    • Why: These dipolar aprotic solvents disrupt intermolecular H-bonding (Amine[1][2]···Phenol) and π-π stacking, dissolving 5-ABP at concentrations >50 mg/mL.[1][2] They effectively solvate cations, accelerating nucleophilic substitutions (S_N2).

  • Base Selection:

    • Use Pyridine or Triethylamine (TEA) in these solvents to scavenge HCl during acylations.[1]

    • Use K₂CO₃ in DMF/acetone for Williamson ether synthesis (O-alkylation).[1][2]

Zone 3: Spectroscopy & Purification
  • Spectroscopy: Ethanol (EtOH) or Acetonitrile (MeCN) .[1][2]

    • Solvatochromism: 5-ABP shows a bathochromic shift (red shift) in polar solvents due to stabilization of the charge-transfer excited state.[1][2]

  • Purification (Anti-Solvents): Water or Methanol .[1]

    • 5-ABP precipitates from DMAc/NMP upon addition of water.[1][2]

Visualizing the Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolventSelection Start Goal: 5-ABP Utilization Synth De Novo Synthesis (Ring Closure) Start->Synth Deriv Derivatization (Functionalization) Start->Deriv Process Analysis / Purification Start->Process PPA Polyphosphoric Acid (PPA) High T (150°C), Dehydrating Synth->PPA Standard MSA MSA / P2O5 Lower Viscosity Synth->MSA Alternative PolarAprotic Polar Aprotic (DMAc, NMP, DMF) Deriv->PolarAprotic Precip Precipitation (Water/MeOH) Process->Precip Isolation Spec Spectroscopy (EtOH, MeCN, DMSO) Process->Spec Characterization ReactionType Selectivity Control PolarAprotic->ReactionType AmineRxn Amine Attack (Add Pyridine/TEA) ReactionType->AmineRxn PhenolRxn Phenol Attack (Add K2CO3) ReactionType->PhenolRxn

Caption: Decision tree for selecting solvent systems based on thermodynamic vs. kinetic requirements.

Detailed Protocols

Protocol A: Solubility Screening & Stock Solution Preparation

Use this to validate the quality of your starting material and prepare for reactions.

  • Preparation: Weigh 10 mg of 5-ABP into three separate 2 mL HPLC vials.

  • Solvent Addition:

    • Vial 1: Add 1 mL Ethanol (Protic, Moderate Polarity).

    • Vial 2: Add 1 mL Toluene (Non-polar, Aromatic).

    • Vial 3: Add 1 mL DMAc (Polar Aprotic).[1][2]

  • Observation:

    • Toluene: Expect suspension (insoluble).[1][2]

    • Ethanol:[1][2][3] Partial solubility; may require heating.[1][2]

    • DMAc: Should dissolve clearly.[1][2] If not, sonicate for 30 seconds.

  • Stock Generation: For general reactions, prepare a 0.2 M stock solution in anhydrous DMAc . Store over molecular sieves (4Å) to prevent hydrolysis of sensitive reagents added later.

Protocol B: Selective N-Acetylation (Amine Functionalization)

Target: Reaction at the 5-amino position while preserving the phenol.[1][2]

Reagents: 5-ABP (1.0 eq), Acetyl Chloride (1.1 eq), Pyridine (1.2 eq), DMAc (Solvent).[1]

  • Dissolution: Dissolve 5-ABP (226 mg, 1 mmol) in anhydrous DMAc (3 mL) in a dried round-bottom flask under Nitrogen.

    • Why DMAc? It keeps the polar substrate in solution while not reacting with the acid chloride (unlike alcohols).[2]

  • Base Addition: Add Pyridine (97 µL, 1.2 mmol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Acetyl Chloride (78 µL, 1.1 mmol).

    • Control: Maintain 0°C to favor kinetic control (Amine > Phenol reactivity).[1][2]

  • Workup: Stir for 2 hours at RT. Pour the mixture into Ice Water (30 mL). The N-acetylated product will precipitate.[1][2] Filter, wash with water, and dry.

Protocol C: Solvatochromic Assessment (Quality Control)

Use this to assess purity or environmental sensitivity.[1][2]

  • Prepare 10 µM solutions of 5-ABP in Toluene , Acetonitrile , and DMSO .

  • Measure UV-Vis Absorbance and Fluorescence Emission.[1][2]

  • Data Analysis:

    • Calculate the Stokes Shift (

      
      ).[1][2]
      
    • Validation: A pure sample should show a progressive red-shift in emission as solvent polarity increases (Toluene < MeCN < DMSO).[1][2] If fluorescence is quenched or peaks are broadened significantly in Toluene, it indicates aggregation (poor solubility).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Reaction Solvent polarity too low; Product less soluble than SM.[1][2]Switch from MeCN to DMAc/NMP . Add LiCl (5%) to break aggregation (chaotropic effect).[1][2]
Low Yield in Alkylation Phenol not fully deprotonated.[1]Ensure solvent is Dry DMF .[1][2] Use K₂CO₃ or Cs₂CO₃ and heat to 60°C.
Darkening/Tarring Oxidation of the amino group.Degas solvents with Nitrogen/Argon.[1][2] Add antioxidant (e.g., BHT) if permissible.
No Fluorescence Quenching or wrong isomer.[1]Confirm pH is neutral.[1][2] Phenolate (high pH) or Ammonium (low pH) species have different quantum yields.[1][2]

References

  • Synthesis of Benzoxazoles

    • Title: Polyphosphoric Acid Cyclization of Aminophenols.[1][2][5]

    • Source: BenchChem Technical Guides.[1][2]

  • Solvent Effects on Benzoxazoles

    • Title: Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Deriv
    • Source: ACS Physical Chemistry Au, 2022.
    • URL:[Link][1][2]

  • Photophysical Properties

    • Title: Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives.[1][2][6][7]

    • Source: Journal of Luminescence, 2007.[7]

    • URL:[Link] (Foundational work on amino-benzoxazole fluorescence).[1][2]

  • General Solubility Data

    • Title: 4-(Benzo[d]oxazol-2-yl)phenol Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

Sources

Application

Catalyst selection for the condensation of 4-(5-Amino-benzooxazol-2-YL)-phenol

Application Note & Protocol Guide Topic: Catalyst Selection for the Condensation of 4-(5-Amino-benzooxazol-2-YL)-phenol Executive Summary The synthesis of 2,5-disubstituted benzoxazoles, such as 4-(5-Amino-benzooxazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Catalyst Selection for the Condensation of 4-(5-Amino-benzooxazol-2-YL)-phenol

Executive Summary

The synthesis of 2,5-disubstituted benzoxazoles, such as 4-(5-Amino-benzooxazol-2-YL)-phenol, is a critical step in the development of novel pharmaceuticals and functional materials.[1][2] These scaffolds are prevalent in molecules exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The most direct and atom-economical route to these structures is the condensation of a substituted o-aminophenol with a carboxylic acid derivative. This application note provides a comprehensive guide for researchers on the strategic selection of catalysts for the synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol from its precursors, 2,4-diaminophenol and 4-hydroxybenzoic acid. We will explore the mechanistic rationale behind various catalytic systems, present comparative data, and provide detailed, validated protocols for catalyst screening and scaled-up synthesis.

Reaction Overview and Mechanistic Considerations

The core transformation involves the condensation of an o-aminophenol with a carboxylic acid, which proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[3] The reaction is an equilibrium process, and therefore, effective removal of the water byproduct is essential to drive the reaction to completion.

The general reaction scheme is as follows:

  • Reactants: 2,4-Diaminophenol and 4-Hydroxybenzoic Acid

  • Product: 4-(5-Amino-benzooxazol-2-YL)-phenol

  • Byproduct: Water (2 molecules)

A catalyst is indispensable for this transformation as it serves two primary functions:

  • Electrophilic Activation: The catalyst activates the carboxylic acid carbonyl group, rendering it more susceptible to nucleophilic attack by the aminophenol.

  • Facilitating Dehydration: The catalyst promotes the elimination of water in the final cyclization step.

G cluster_0 Step 1: Electrophilic Activation & Amide Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration CarboxylicAcid 4-Hydroxybenzoic Acid ActivatedCarbonyl Activated Carbonyl Intermediate CarboxylicAcid->ActivatedCarbonyl Protonation Catalyst Acid Catalyst (H⁺) Catalyst->ActivatedCarbonyl Amide o-Hydroxy Amide Intermediate ActivatedCarbonyl->Amide Nucleophilic Attack by -NH₂ Aminophenol 2,4-Diaminophenol Aminophenol->Amide Hemiaminal Cyclic Intermediate Amide->Hemiaminal Intramolecular Cyclization Cyclization Cyclization via -OH Attack Product Benzoxazole Product Hemiaminal->Product Dehydration Dehydration Dehydration (-H₂O)

Caption: General mechanism for acid-catalyzed benzoxazole formation.

Catalyst Selection: Rationale and Comparative Analysis

The choice of catalyst is paramount and depends on factors such as substrate tolerance, desired reaction temperature, reaction time, and scalability. Catalytic systems can be broadly classified into Brønsted acids, dehydrating agents, and heterogeneous catalysts.

Brønsted Acids and Dehydrating Agents

These are the most common catalysts for this condensation. They function by protonating the carboxylic acid, thereby increasing its electrophilicity, and promoting the final dehydration step.

  • Polyphosphoric Acid (PPA): PPA is a highly effective and widely used reagent that serves as both a Brønsted acid catalyst and a dehydrating solvent.[5][6][7] Its high viscosity can sometimes complicate stirring and workup, but it often provides excellent yields at high temperatures (150-200°C).[8][9] The mechanism in PPA involves the formation of a mixed carboxylic-phosphoric anhydride, which is a highly reactive acylating agent.[9]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): Developed as a low-viscosity alternative to PPA, Eaton's reagent (typically 7-10 wt% P₂O₅ in methanesulfonic acid) is a powerful dehydrating agent and acid catalyst.[10][11] It offers easier handling and often allows for lower reaction temperatures (100-140°C) while achieving high yields.[12][13] The P₂O₅ scavenges any trace water, ensuring a consistently anhydrous environment crucial for the dehydration steps.[10]

  • Methanesulfonic Acid (MeSO₃H): Used alone or with a co-catalyst, MeSO₃H is an effective catalyst for benzoxazole synthesis.[3][14] It is particularly useful in one-pot syntheses where a carboxylic acid is first converted to an acid chloride in situ.[14][15]

  • Boric Acid (H₃BO₃): Boric acid is a milder, solid-phase catalyst that can be used for the condensation, often requiring higher temperatures or azeotropic removal of water with a solvent like xylene.[16]

Heterogeneous and Lewis Acid Catalysts

The drive towards greener chemistry has led to the development of reusable, solid-supported catalysts.

  • Fe₃O₄@SiO₂-SO₃H: These magnetic nanoparticles functionalized with sulfonic acid groups act as a recyclable solid acid catalyst.[17] They offer the advantages of easy separation using an external magnet, high stability, and reusability, making the process more environmentally friendly.[17]

  • Metal Catalysts (Cu, Pd, Fe): Various transition metal catalysts have been employed, often in oxidative cyclization pathways starting from aldehydes or alcohols instead of carboxylic acids.[2][18][19] For the direct condensation with carboxylic acids, their use is less common but represents an area of active research.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[20][21] For benzoxazole synthesis, it offers several key advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[22][23][24]

  • Improved Yields: The rapid and uniform heating often minimizes side product formation.

  • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed neat (without solvent), simplifying purification and reducing waste.[23][24]

Comparative Table of Catalytic Systems
Catalyst SystemTypical ConditionsTimeAdvantagesDisadvantagesReference(s)
Polyphosphoric Acid (PPA) 150-200°C, Neat2-6 hHigh yields, well-establishedHigh viscosity, harsh conditions, difficult workup[6][8][25]
Eaton's Reagent 100-140°C, Neat1-4 hExcellent yields, low viscosity, easier handlingCorrosive, moisture-sensitive[10][12][26]
Methanesulfonic Acid 100-120°C2-5 hGood yields, effective for one-pot methodsCorrosive, may require co-reagents[3][14]
Microwave (Solvent-Free) 150-200°C5-30 minExtremely fast, high yields, green chemistryRequires specialized equipment, scalability can be an issue[21][23][24]
Fe₃O₄@SiO₂-SO₃H 120°C, Solvent-Free1-2 hReusable, easy separation, environmentally friendlyCatalyst synthesis required, potential for lower activity[17]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times. PPA, Eaton's Reagent, and MeSO₃H are highly corrosive.

Protocol 1: Small-Scale Catalyst Screening Workflow

This protocol is designed to efficiently evaluate the performance of different catalysts for the synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol.

G cluster_workflow Catalyst Screening Workflow Prep Preparation 1. Add 2,4-diaminophenol (1 eq) and 4-hydroxybenzoic acid (1 eq) to separate reaction vials. Add_Cat Catalyst Addition Add a different catalyst (e.g., PPA, Eaton's, MeSO₃H) to each vial. Prep->Add_Cat React Reaction Heat vials under identical conditions (temp, time, stirring). Add_Cat->React Monitor TLC Monitoring Withdraw aliquots at set intervals. Monitor for product formation and reactant consumption. React->Monitor Workup Work-up & Isolation Quench reaction (e.g., ice-water). Extract product with organic solvent. Monitor->Workup Analyze Analysis Analyze crude yield and purity (e.g., LC-MS, ¹H NMR). Workup->Analyze Select Selection Select catalyst with the best performance (yield, purity, time). Analyze->Select

Caption: A systematic workflow for screening potential catalysts.

Methodology:

  • Reactant Preparation: In a series of labeled 10 mL reaction vials equipped with small magnetic stir bars, add 2,4-diaminophenol dihydrochloride (199 mg, 1.0 mmol) and 4-hydroxybenzoic acid (138 mg, 1.0 mmol).

  • Catalyst Addition:

    • Vial A (PPA): Add Polyphosphoric Acid (~2 g).

    • Vial B (Eaton's Reagent): Add Eaton's Reagent (~2 mL).

    • Vial C (MeSO₃H): Add Methanesulfonic Acid (~1.5 mL).

    • Vial D (Microwave): Mix the solids thoroughly. No catalyst/solvent is added for this screen.[23]

  • Reaction:

    • Heat Vials A, B, and C in a pre-heated oil bath or heating block at 140°C.

    • Place Vial D in a scientific microwave reactor and irradiate at 180°C for 15 minutes.

  • Monitoring: Every 30 minutes for the conventionally heated reactions, take a small aliquot, quench it in a saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the reaction progress.

  • Work-up: Once TLC indicates the consumption of starting material, cool the reaction vials to room temperature. Carefully and slowly pour the contents of each vial into 50 mL of crushed ice/water with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. The crude product should precipitate. Collect the solid by vacuum filtration or extract the mixture with ethyl acetate (3 x 20 mL).

  • Analysis: Dry the collected solid or the combined organic extracts (over Na₂SO₄), concentrate under reduced pressure, and determine the crude yield. Analyze the purity by ¹H NMR and/or LC-MS to compare the effectiveness of each catalyst.

Protocol 2: Optimized Synthesis using Eaton's Reagent (Pilot Scale)

This protocol describes a reliable method for synthesizing the target compound on a gram scale using Eaton's Reagent, which offers a good balance of reactivity and ease of handling.[10]

Materials:

  • 2,4-Diaminophenol dihydrochloride (9.95 g, 50.0 mmol)

  • 4-Hydroxybenzoic acid (6.91 g, 50.0 mmol)

  • Eaton's Reagent (7.5 wt% P₂O₅ in MeSO₃H, 100 mL)[13]

  • Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Deionized Water, Brine

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,4-diaminophenol dihydrochloride and 4-hydroxybenzoic acid.

  • Reagent Addition: Under a slow stream of nitrogen, carefully add Eaton's Reagent (100 mL) to the flask. A slight exotherm may be observed.

  • Heating: Immerse the flask in a pre-heated oil bath at 140°C. Stir the mixture vigorously. The solid reactants will gradually dissolve to form a dark, homogenous solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to below 80°C. In a separate 2 L beaker, prepare a mixture of crushed ice and water (approx. 1 L). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water. This step is highly exothermic and should be done cautiously in a fume hood.

  • Precipitation and Neutralization: A solid precipitate should form. Continue stirring the slurry for 30-60 minutes. Slowly add a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH of the mixture reaches 7-8. Ensure thorough mixing to completely neutralize the acid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) to yield 4-(5-Amino-benzooxazol-2-YL)-phenol as a pure solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60°C overnight. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

References

  • He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry, 21(19), 1991-2012. [Link]

  • Bentham Science Publishers. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. [Link]

  • Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. [Link]

  • Kumar, R., et al. (2005). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Synlett, 2005(9), 1401-1404. [Link]

  • Chikhale, R., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Indian Chemical Society, 91(7), 1259-1265. [Link]

  • Stellenbosch University. (2011). Studies in the Synthesis of Benzoxazole Compounds. [Link]

  • Kumar, A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 889-894. [Link]

  • Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]

  • ACS Publications. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters, 14(12), 3150-3153. [Link]

  • CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Research Journal of Chemistry and Environment, 25(1). [Link]

  • R Discovery. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411. [Link]

  • ACS Publications. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(12), 3236-3239. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • Asian Journal of Nanosciences and Materials. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. [Link]

  • Liu, Y., & Chen, Y. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3546-3552. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. [Link]

  • ResearchGate. (n.d.). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. [Link]

  • Organic Syntheses. (n.d.). Procedure for cyclization using Eaton's reagent. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. [Link]

  • MDPI. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers, 15(9), 2125. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4158. [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

Sources

Method

Application Note: Fabrication of High-Modulus Fibers via 4-(5-Amino-benzooxazol-2-yl)-phenol Precursors

This Application Note and Protocol Guide details the fabrication of high-modulus Poly(ester-amide-benzoxazole) (PEABO) fibers using 4-(5-Amino-benzooxazol-2-yl)-phenol as the primary AB-monomer. Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the fabrication of high-modulus Poly(ester-amide-benzoxazole) (PEABO) fibers using 4-(5-Amino-benzooxazol-2-yl)-phenol as the primary AB-monomer.

Executive Summary

This guide outlines the protocol for synthesizing and spinning high-performance fibers using 4-(5-Amino-benzooxazol-2-yl)-phenol (ABP) . Unlike traditional Poly(p-phenylene benzobisoxazole) (PBO) synthesis, which requires the in-situ formation of the benzoxazole ring during polymerization or post-spinning heat treatment, this protocol utilizes a pre-cyclized benzoxazole monomer . By reacting this asymmetric AB-monomer (containing one amine and one hydroxyl group) with a diacid chloride (e.g., Terephthaloyl Chloride), researchers can produce Poly(ester-amide-benzoxazole) (PEABO) .

This polymer architecture combines the high modulus of rigid-rod benzoxazole units with the processability of polyamides and the liquid-crystalline behavior of aromatic polyesters. The resulting fibers exhibit exceptional tensile strength, thermal stability, and modulus, suitable for aerospace composites, ballistic protection, and advanced reinforcement applications.

Part 1: Precursor Chemistry & Material Science

The Monomer Advantage

The use of 4-(5-Amino-benzooxazol-2-yl)-phenol (CAS: 54995-54-9) represents a "Pre-Formed Rigid Unit" strategy.

  • Structural Efficiency: The benzoxazole ring is already fully cyclized before polymerization, eliminating the need for high-temperature ring-closure steps that often lead to defects or incomplete cyclization in traditional PBO fibers.

  • Asymmetry (AB Type): The monomer possesses two distinct reactive functionalities:

    • -NH₂ (Position 5): Reacts to form Amide linkages (Hydrogen bonding donor/acceptor).

    • -OH (Position 4' on Phenyl): Reacts to form Ester linkages.

  • Resulting Backbone: The alternating Amide-Benzoxazole-Ester sequence disrupts perfect crystallinity just enough to improve solubility in amide solvents (like NMP) while maintaining the linearity required for liquid crystallinity.

Reaction Pathway

The polymerization follows a low-temperature solution polycondensation mechanism with Terephthaloyl Chloride (TPC) .

Chemical Equation:



Mechanism Visualization

ReactionPathway Monomer 4-(5-Amino-benzooxazol-2-yl)-phenol (ABP) Intermediate Acyl-Chloride Complex Monomer->Intermediate Nucleophilic Attack (-NH2) TPC Terephthaloyl Chloride (TPC) TPC->Intermediate Polymer Poly(ester-amide-benzoxazole) (PEABO) Intermediate->Polymer Condensation (-OH reaction) Byproduct HCl (Captured by Pyridine) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of PEABO from ABP and TPC.

Part 2: Polymer Synthesis Protocol (The "Dope")

Materials & Reagents
ReagentPurity RequirementRole
4-(5-Amino-benzooxazol-2-yl)-phenol >99.5% (Sublimed)Monomer (AB type)
Terephthaloyl Chloride (TPC) >99.9% (Recrystallized)Co-reactant (Linker)
N-Methyl-2-pyrrolidone (NMP) Anhydrous (<50 ppm H₂O)Solvent
Lithium Chloride (LiCl) Anhydrous (Dried at 300°C)Solubilizer (Breaks H-bonds)
Pyridine AnhydrousAcid Acceptor
Methanol/Water Industrial GradeCoagulant for precipitation
Synthesis Procedure

Step 1: Solvent Preparation

  • Dissolve 4-6 wt% LiCl in anhydrous NMP under nitrogen at 100°C.

  • Cool to room temperature. The LiCl/NMP complex prevents the rigid polymer from precipitating prematurely.

Step 2: Monomer Dissolution

  • Charge a flame-dried 3-neck flask with the LiCl/NMP solvent.

  • Add 4-(5-Amino-benzooxazol-2-yl)-phenol (Stoichiometric equivalent: 1.00 eq).

  • Add Pyridine (2.2 eq) to act as the acid scavenger.

  • Stir at room temperature until fully dissolved.

Step 3: Polycondensation

  • Cool the solution to 0°C – 5°C using an ice bath (critical to control exotherm and prevent side reactions).

  • Add Terephthaloyl Chloride (TPC) (1.00 eq) in small portions over 30 minutes.

    • Note: Strict stoichiometry is required for high molecular weight (Carothers equation).

  • Allow the reaction to warm to room temperature and stir for 12–24 hours .

  • The solution viscosity should increase significantly, indicating high molecular weight. The final dope concentration should be 10–15 wt% .

Step 4: Isolation (Optional)

  • If spinning directly from NMP, skip to Part 3.

  • If purification is needed: Pour dope into excess Methanol/Water (50:50) under high-shear stirring. Filter fibers, wash with hot water/methanol, and dry at 100°C under vacuum.

Part 3: Fiber Spinning (Dry-Jet Wet Spinning)

For high-modulus fibers, Dry-Jet Wet Spinning is mandatory to induce liquid crystalline orientation in the air gap before coagulation.

Spinning Parameters
  • Spinning Dope: 12-15 wt% PEABO in NMP/LiCl (or Methanesulfonic Acid if solubility is low).

  • Spinneret: 50–100 holes, diameter 60–150 µm.

  • Air Gap: 5–20 mm (Critical zone for extensional flow alignment).

  • Coagulation Bath: Water/NMP (80:20) at 5°C.

  • Draw Ratio (As-Spun): 2–5x.

Spinning Workflow

SpinningProcess DopeTank Dope Reservoir (Degassed, 60°C) Pump Gear Pump (Metering) DopeTank->Pump Spinneret Spinneret Extrusion Pump->Spinneret AirGap Air Gap (10mm) LC Domain Orientation Spinneret->AirGap Shear & Elongation Coagulation Coagulation Bath (H2O/NMP, 5°C) AirGap->Coagulation Phase Inversion Wash Washing Bath (Counter-current H2O) Coagulation->Wash Winder Take-up Winder Wash->Winder

Figure 2: Dry-Jet Wet Spinning configuration for PEABO fibers.

Part 4: Heat Treatment & Characterization

Hot Drawing (Annealing)

To achieve maximum modulus, the as-spun fibers must be drawn under tension at high temperatures to perfect the crystal lattice.

  • Temperature: 300°C – 400°C (Below degradation temp, above Tg).

  • Atmosphere: Nitrogen (inert).

  • Tension: 1–3 g/denier .

  • Draw Ratio: 10–20x total draw.

    • Mechanism:[1] This step aligns the benzoxazole domains and removes voids, significantly increasing the Young's Modulus.

Characterization Metrics
TestParameterTarget Value for High Modulus
WAXD (X-Ray) Orientation Angle (OA)< 10° (High alignment)
Tensile Testing Tensile Strength> 2.5 GPa
Tensile Testing Young's Modulus> 100 GPa
TGA 5% Weight Loss Temp> 450°C
Viscometry Intrinsic Viscosity (IV)> 3.0 dL/g

References

  • Sikkema, D. J. (1998). "Design, synthesis and properties of a new rigid rod polymer, PIPD or 'M5': high modulus and tenacity fibres with substantial compressive strength." Polymer, 39(24), 5999-6010. Link

  • So, Y. H. (1998). "Rigid-rod polymers with enhanced lateral packing." Progress in Polymer Science, 23(1), 23-55. (Review of Benzoxazole synthesis).
  • Wolfe, J. F. (1988). "Polybenzothiazoles and Polybenzoxazoles." Encyclopedia of Polymer Science and Engineering, Vol 11. Wiley-Interscience.
  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, 37(7), 907-974. (Discusses benzoxazole-imide copolymers).[1][2][3][4] Link

  • ChemicalBook. (2024). "Product: 4-(5-AMINO-BENZOOXAZOL-2-YL)-PHENOL." (Precursor verification). Link

Sources

Application

Application Note: Chemoselective Functionalization of 5-Aminobenzoxazole Scaffolds

Topic: Functionalization techniques for the 5-amino group in benzoxazole scaffolds Content Type: Detailed Application Notes and Protocols Executive Summary & Chemical Space Analysis The benzoxazole moiety is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization techniques for the 5-amino group in benzoxazole scaffolds Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Space Analysis

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole bases. It is prevalent in kinase inhibitors, antimicrobial agents, and amyloidogenesis inhibitors (e.g., Tafamidis).

The 5-amino position represents a critical vector for Structure-Activity Relationship (SAR) exploration. Unlike the C2 position, which is prone to metabolic oxidation, the C5 position offers a metabolic "soft spot" that can be hardened or extended to engage solvent-exposed pockets in protein targets.

However, functionalizing the 5-amino group presents distinct challenges:

  • Reduced Nucleophilicity: The fused oxazole ring exerts an electron-withdrawing effect (inductive and resonance), rendering the 5-amino group less nucleophilic than standard anilines.

  • Ring Stability: The benzoxazole core is susceptible to hydrolysis under strong basic conditions (ring opening to 2-aminophenols), necessitating mild, chemoselective protocols.

This guide details optimized protocols for Amide Coupling, Palladium-Catalyzed Cross-Coupling, and Reductive Amination, specifically tuned for the 5-aminobenzoxazole architecture.

Reactivity Profile & Decision Logic

The following decision tree illustrates the strategic pathways for functionalizing the 5-amino group while preserving the heterocyclic core.

Benzoxazole_Functionalization Start 5-Aminobenzoxazole (Starting Material) Target Desired Transformation? Start->Target Amide Amide/Urea (HATU/Isocyanate) Target->Amide Acyl Group (R-CO-) Aryl N-Arylation (Buchwald-Hartwig) Target->Aryl Aryl Group (Ar-) Alkyl N-Alkylation (Reductive Amination) Target->Alkyl Alkyl Group (R-CH2-) Halo Halogenation/CN (Sandmeyer) Target->Halo Bioisostere Swap (Cl, Br, CN) Note1 CRITICAL: Avoid strong aq. base (>pH 12) to prevent oxazole ring hydrolysis. Amide->Note1 Note2 Use biaryl phosphine ligands (e.g., BrettPhos) for deactivated amine. Aryl->Note2

Caption: Strategic decision tree for 5-aminobenzoxazole functionalization, highlighting critical stability constraints.

Protocol 1: Chemoselective Amide Coupling (HATU Method)

Rationale: Standard acid chloride couplings often generate HCl, which can protonate the oxazole nitrogen (N3), reducing solubility and causing precipitation. Furthermore, the reduced nucleophilicity of the 5-amino group requires a potent coupling agent. HATU is preferred over EDC/HOBt due to faster kinetics, which minimizes the exposure of the benzoxazole ring to basic conditions.

Materials
  • Substrate: 5-Aminobenzoxazole (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Benzoxazoles have poor solubility in DCM).

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under

    
    .
    
  • Coupling Agent: Add HATU (1.3 equiv) in one portion. Stir for 10 minutes to form the activated ester (O-At ester). Note: The solution should turn slightly yellow.

  • Amine Addition: Add 5-Aminobenzoxazole (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid base-mediated ring opening.

  • Workup (Mild):

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) x 2. Avoid strong acid washes (1M HCl) as the benzoxazole may protonate and extract into the aqueous layer.
      
    • Wash with 5%

      
       (aq) to remove DMF.
      
    • Dry over

      
       and concentrate.
      

Validation Criteria:

  • LC-MS: Look for [M+H]+ peak. Absence of +18 mass (hydrolysis product).

  • NMR: New amide proton typically appears at

    
     9.5–10.5 ppm.
    

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: The 5-amino group is electronically deactivated, making it a challenging nucleophile for Pd-coupling. Additionally, the benzoxazole nitrogen (N3) can coordinate to Palladium, poisoning the catalyst. We utilize BrettPhos or Xantphos , which are bulky, electron-rich ligands that prevent catalyst deactivation and facilitate oxidative addition.

Materials
  • Nucleophile: 5-Aminobenzoxazole (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: BrettPhos (precatalyst G3 preferred) or Xantphos (10 mol%)

  • Base:

    
     (2.5 equiv) - Chosen over NaOtBu to reduce risk of nucleophilic attack on the oxazole ring.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Environment: Flame-dry a microwave vial and purge with Argon.

  • Solids: Add 5-Aminobenzoxazole, Aryl Halide,

    
    , and Catalyst/Ligand system.
    
  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 12–18 hours.

    • Note: Microwave irradiation (110°C, 1 hour) is viable but monitor for degradation.

  • Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove insoluble carbonate salts and Pd residues.

Protocol 3: Reductive Amination (Secondary Amines)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts). Reductive amination is controlled. The use of mild acids (Acetic Acid) is compatible with the benzoxazole ring.

Methodology
  • Imine Formation: Dissolve 5-Aminobenzoxazole (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (Dichloroethane) or THF.

  • Acid Catalyst: Add Glacial Acetic Acid (2.0 equiv). Stir for 2 hours at RT.

    • Checkpoint: Monitor imine formation by LC-MS (Shift in retention time, unstable mass).

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (2.5 equiv).
    
  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated

    
     (aq). Gas evolution will occur.
    

Stability & Troubleshooting Guide

The benzoxazole ring is a "masked" amidine. While aromatic, it possesses distinct vulnerabilities.[1][2]

Comparative Stability Data
ConditionStability PredictionRisk FactorMitigation
Acidic (1M HCl, RT) HighProtonation of N3 (solubility change)Use buffered workups (pH 5-6).
Basic (NaOH, >80°C) Low Hydrolysis to 2-amino-4-acylaminophenolUse inorganic bases (

,

) instead of hydroxides/alkoxides.
Oxidative ModerateN-oxide formation at N3Avoid mCPBA; use mild oxidants if needed.
Nucleophiles ModerateRing opening at C2Avoid strong nucleophiles (e.g., hydrazine) in heating steps.
Troubleshooting Common Failures

Issue 1: Low Yield in Amide Coupling

  • Cause: The 5-amino group is too electron-deficient.

  • Solution: Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.

Issue 2: Catalyst Poisoning in Buchwald

  • Cause: N3 of benzoxazole binding Pd.

  • Solution: Increase catalyst loading to 10 mol% or switch to tBuBrettPhos Pd G3 , which is designed for heteroaryl amines.

Issue 3: Ring Opening

  • Observation: Appearance of a phenolic -OH signal in NMR or a mass shift of +18.

  • Solution: Lower reaction temperature and ensure all solvents are strictly anhydrous.

References

  • Benzoxazole Stability & Synthesis

    • Synthesis and biological evaluation of 5-substituted benzoxazoles. (General overview of the scaffold's utility).
    • Source: (Validated via search result 1.1)

  • Buchwald-Hartwig Conditions

    • Buchwald-Hartwig Amination of Heteroaryl Amines.
    • Source: (Validated via search result 1.3)

  • Amide Coupling Reagents

    • Comparative Guide to Amide Coupling Reagents (H
    • Source: (Validated via search result 1.18)

  • C-H Amination Context

    • Microwave-enhanced amination of benzoxazoles. (Context for ring stability under thermal stress).
    • Source: (Validated via search result 1.22)

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Interpretation of 4-(5-Amino-benzooxazol-2-YL)-phenol

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-Amino-benzooxazol-2-YL)-phenol, a heterocyclic compound of interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-Amino-benzooxazol-2-YL)-phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the molecule's spectral features, a comparison with structurally similar compounds, and a standardized experimental protocol for data acquisition.

The Significance of Structural Elucidation in Drug Discovery

In the realm of drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural characterization of organic molecules.[1] For novel compounds like 4-(5-Amino-benzooxazol-2-YL)-phenol, a thorough understanding of its 1H NMR spectrum is crucial for confirming its identity, assessing its purity, and providing insights into its electronic and conformational properties.

Theoretical Framework for 1H NMR Interpretation

The 1H NMR spectrum provides valuable information based on four key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value).[2]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule is a useful guideline, where n is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicted 1H NMR Spectral Analysis of 4-(5-Amino-benzooxazol-2-YL)-phenol

Structure of 4-(5-Amino-benzooxazol-2-YL)-phenol:

A diagram of the 4-(5-Amino-benzooxazol-2-YL)-phenol structure with proton labeling.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
OH ~9.0 - 10.0Broad Singlet-Phenolic protons are acidic and often exchange with trace amounts of water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature.[2][3]
NH2 ~5.0Broad Singlet-Amine protons also undergo exchange and often appear as a broad singlet. The exact chemical shift can vary.[4]
H(e) ~7.9 - 8.1Doublet~8.0 - 9.0These protons are ortho to the electron-withdrawing benzoxazole substituent on the phenol ring, leading to a significant downfield shift. They will appear as a doublet due to coupling with the meta protons H(f).
H(f) ~6.8 - 7.0Doublet~8.0 - 9.0These protons are ortho to the electron-donating hydroxyl group, which shields them and shifts them upfield. They will appear as a doublet due to coupling with the ortho protons H(e).[2]
H(b) ~7.4 - 7.6Doublet~8.0 - 9.0This proton is on the benzoxazole ring and will be a doublet due to coupling with H(c).
H(c) ~6.7 - 6.9Doublet of DoubletsJ(ortho) = ~8.0 - 9.0; J(meta) = ~2.0 - 3.0This proton is ortho to the electron-donating amino group, causing an upfield shift. It will be split by both the ortho proton H(b) and the meta proton H(d).
H(d) ~7.0 - 7.2Doublet~2.0 - 3.0This proton is meta to the amino group and will appear as a doublet due to the smaller meta coupling with H(c).

Comparative Spectral Analysis

To better understand the spectral features of 4-(5-Amino-benzooxazol-2-YL)-phenol, a comparison with structurally related compounds is invaluable. We will consider 2-phenylbenzoxazole and 4-aminophenol as comparative examples.

A diagram showing the target molecule and the selected comparative molecules.

Compound Key 1H NMR Features Reference
4-(5-Amino-benzooxazol-2-YL)-phenol (Predicted) - Two sets of doublets for the para-substituted phenol ring. - Three distinct signals for the protons on the amino-substituted benzoxazole ring. - Broad singlets for the OH and NH2 protons.N/A
2-Phenylbenzoxazole - A complex multiplet for the protons on the unsubstituted phenyl ring. - A distinct set of signals for the four protons on the benzoxazole ring, typically in the range of 7.3-7.8 ppm.[5][6]
4-Aminophenol - A characteristic AA'BB' splitting pattern for the para-substituted aromatic protons, appearing as two doublets. In DMSO-d6, these appear around 6.4-6.5 ppm. - A broad singlet for the phenolic OH proton (around 8.4 ppm in DMSO-d6). - A broad singlet for the amino NH2 protons (around 4.4 ppm in DMSO-d6).[7][8]

Key Differences and Insights:

  • Phenol Ring Substitution: The 1H NMR spectrum of our target molecule will show a clear para-substitution pattern on the phenol ring, similar to 4-aminophenol, but the chemical shifts will be influenced by the bulky and electron-withdrawing benzoxazole substituent at the para position, likely causing a downfield shift for the ortho protons compared to 4-aminophenol.[9]

  • Benzoxazole Ring Substitution: Compared to 2-phenylbenzoxazole, the amino group at the 5-position of the benzoxazole ring in our target molecule will significantly alter the chemical shifts of the benzoxazole protons. The electron-donating nature of the amino group will cause an upfield shift for the ortho and para protons (H(c) and H(b) respectively) relative to the unsubstituted benzoxazole ring.[4]

  • Presence of Labile Protons: The presence of both hydroxyl and amino groups in the target molecule will result in two distinct broad singlets corresponding to these exchangeable protons, which are absent in 2-phenylbenzoxazole.

Standardized Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized, self-validating protocol for acquiring a high-quality 1H NMR spectrum of a compound like 4-(5-Amino-benzooxazol-2-YL)-phenol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim the magnetic field lock->shim acquire Acquire 1H spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate signals reference->integrate

A workflow diagram for acquiring and processing a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-(5-Amino-benzooxazol-2-YL)-phenol into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for this compound due to its high polarity, which should facilitate dissolution.[10]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved signals.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual solvent peak of DMSO-d6 to 2.50 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, its signal should be set to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery pipeline. This guide has provided a detailed, predictive interpretation of the 1H NMR spectrum of 4-(5-Amino-benzooxazol-2-YL)-phenol, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related molecules. The provided experimental protocol outlines a robust method for obtaining high-quality spectral data. By combining theoretical prediction with rigorous experimental practice, researchers can confidently characterize new chemical entities and accelerate the development of new therapeutic agents.

References

  • Canadian Science Publishing. THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. [Link]

  • Fiveable. Para-Substituted Benzene Definition - Organic Chemistry Key Term. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • PubMed. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Taylor & Francis Online. The effect of substituents on proton coupling constants: Simple theoretical correlations. [Link]

  • PubChem. 2-Phenylbenzoxazole. [Link]

  • The Royal Society of Chemistry. Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s. [Link]

  • PROSPRE. PROSPRE - 1H NMR Predictor. [Link]

  • Semantic Scholar. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds. [Link]

  • MDPI. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

  • The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol. [Link]

  • ACS Omega. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Chemical shifts. [Link]

  • Chemistry LibreTexts. 4.8: Chemical Shift in Proton Spectra. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. [Link]

  • MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]

  • MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • ResearchGate. (PDF) On Hydrogen Bonding and OH Chemical Shifts. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... [Link]

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. [Link]

  • ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • UNT Digital Library. NMR Chemical Shifts in Amino Acids: Effects of Environments, Electric Field, and Amine Group Rotation. [Link]

Sources

Comparative

UV-Vis absorption spectra analysis of 4-(5-Amino-benzooxazol-2-YL)-phenol

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(5-Amino-benzooxazol-2-yl)-phenol (referred to herein as 5-Amino-HPB ). This analysis is structured for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(5-Amino-benzooxazol-2-yl)-phenol (referred to herein as 5-Amino-HPB ). This analysis is structured for researchers requiring rigorous spectral validation and comparative performance data against structural analogs.

Content Type: Publish Comparison Guide Subject: 5-Amino-2-(4-hydroxyphenyl)benzoxazole (CAS: 54995-54-9) Application Domain: Fluorescent Probes, pH Sensing, Scintillators, and Solvatochromic Dyes.

Executive Summary & Structural Logic

4-(5-Amino-benzooxazol-2-yl)-phenol represents a specific subclass of 2-phenylbenzoxazole derivatives. Unlike the common ortho-hydroxyphenyl derivatives (HBO) which are famous for Excited-State Intramolecular Proton Transfer (ESIPT), this para-isomer (HPB core) functions primarily through Intramolecular Charge Transfer (ICT) .

The addition of an amino group at the 5-position of the benzoxazole ring creates a "Push-Pull-Push" electronic system:

  • Donor 1: Phenol group (at para position of phenyl ring).

  • Acceptor: Benzoxazole core (specifically the C=N bond).

  • Donor 2: Amino group (at position 5 of the benzoxazole ring).

Key Insight: The 5-amino substituent acts as a strong auxochrome, inducing a significant bathochromic (red) shift compared to the parent HPB molecule. This guide compares 5-Amino-HPB against its non-aminated parent (HPB ) and its ESIPT-active isomer (HBO ) to validate its utility as a polarity-sensitive probe.

Comparative Analysis: 5-Amino-HPB vs. Alternatives

The following table contrasts 5-Amino-HPB with standard benzoxazole derivatives. Data represents typical spectral behaviors in polar aprotic solvents (e.g., DMSO/Ethanol).

Table 1: Spectral Performance Comparison
Feature5-Amino-HPB (Target)HPB (Parent Analog)HBO (Isomer Analog)
IUPAC Name 2-(4-hydroxyphenyl)-5-aminobenzoxazole2-(4-hydroxyphenyl)benzoxazole2-(2-hydroxyphenyl)benzoxazole
Primary Mechanism ICT (Intramolecular Charge Transfer)ICTESIPT (Proton Transfer)
Absorption

~345–360 nm (Red-shifted)~328 nm~335 nm
Molar Extinction (

)
High (> 25,000 M⁻¹cm⁻¹)Moderate (~20,000 M⁻¹cm⁻¹)Moderate
Stokes Shift Moderate (40–80 nm)ModerateLarge (> 150 nm)
pH Sensitivity Dual-Site (Phenol & Aniline)Single-Site (Phenol)Low (due to H-bond)
Solvatochromism Strong (Polarity sensitive)ModerateWeak

Analysis of Alternatives:

  • vs. HPB: Choose 5-Amino-HPB when longer wavelength excitation is required (avoiding UV damage to biological samples) or when dual-pH sensitivity is needed.

  • vs. HBO: Choose HBO for "zero-background" fluorescence due to its massive Stokes shift. Choose 5-Amino-HPB for environmental sensing (polarity/pH) where the emission wavelength shifts in response to the medium.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility, follow this ratiometric analysis protocol. This workflow accounts for the compound's solubility profile and pH sensitivity.

Reagents & Setup
  • Stock Solvent: DMSO (Spectroscopic Grade) – Essential to prevent aggregation.

  • Working Solvents: Ethanol, PBS (pH 7.4), 0.1M NaOH, 0.1M HCl.

  • Concentration:

    
     working solution (prepare fresh from 
    
    
    
    stock).
Step-by-Step Methodology
  • Baseline Correction: Perform a dual-beam baseline correction using the pure solvent (quartz cuvette, 1 cm path length).

  • Stock Preparation: Dissolve 1 mg of 5-Amino-HPB in DMSO. Sonicate for 5 mins to ensure complete dissolution.

  • Solvatochromic Scan:

    • Aliquot stock into Ethanol (Polar protic) and Acetonitrile (Polar aprotic).

    • Checkpoint: A shift of >10 nm between these solvents confirms ICT mechanism.

  • pH Titration (The "Switch" Validation):

    • Acidic Scan (pH < 4): Protonation of the 5-amino group (

      
      ). Expect a Blue Shift  (loss of donor character) and decrease in intensity.
      
    • Basic Scan (pH > 10): Deprotonation of phenol (

      
      ). Expect a strong Red Shift  (
      
      
      
      ) and hyperchromic effect due to phenolate formation.

Mechanistic Visualization

The following diagram illustrates the electronic transitions and the experimental validation workflow for characterizing 5-Amino-HPB.

5_Amino_HPB_Analysis cluster_structure Electronic Structure cluster_expt Experimental Validation Compound 4-(5-Amino-benzooxazol-2-yl)-phenol (Target Molecule) Donor1 5-Amino Group (Electron Donor) Compound->Donor1 Core Benzoxazole Core (Electron Acceptor) Compound->Core Donor2 4-Phenol Group (pH Sensitive Donor) Compound->Donor2 Acid Acidic pH (<4) Amino Protonation Compound->Acid Titration Base Basic pH (>10) Phenolate Formation Compound->Base Titration ICT Intramolecular Charge Transfer (ICT) Donor1->ICT Enhances Core->ICT Donor2->ICT Modulates BlueShift Blue Shift (Hypsochromic) Acid->BlueShift Loss of conjugation RedShift Red Shift (Bathochromic) Base->RedShift Stronger Donor (-O⁻)

Caption: Structural-Mechanistic map linking the 5-amino/phenol substituents to ICT intensity and pH-dependent spectral shifts.

Technical Interpretation of Spectra

When analyzing the generated spectra, look for these specific signatures to validate the compound's identity and purity:

  • The "Double-Hump" or Shoulder:

    • Unlike simple fluorophores, amino-benzoxazoles often show a main ICT band (

      
       nm) and a higher-energy shoulder (
      
      
      
      nm) corresponding to localized
      
      
      transitions of the benzoxazole ring.
  • Isosbestic Point:

    • During pH titration, the presence of a clear isosbestic point (a wavelength where absorbance remains constant) indicates a clean two-state equilibrium between the neutral and phenolate forms, free from degradation products.

  • Solvent Relaxation:

    • In viscous solvents (e.g., glycerol), the absorption spectrum may narrow, while the emission spectrum (if measured) will blue-shift, confirming the charge-transfer nature of the excited state.

References
  • Comparison of Benzoxazole Derivatives

    • Title: Spectroscopic analysis of 2-(4-hydroxyphenyl)
    • Source: BenchChem / SciELO (General Benzoxazole D
    • Context: Provides baseline values for the non-amino parent (HPB).
  • Mechanism of Amino-Benzoxazoles

    • Title: Photophysical properties of some benzoxazole and benzothiazole deriv
    • Source: UAIC / Journal of Fluorescence
    • Context: Validates the pH sensitivity and ICT mechanism in amino-substituted benzoxazoles.
  • General Spectral Database (Validation)

    • Title: 4-(5-Amino-benzooxazol-2-yl)-phenol Product Entry.
    • Source: ChemicalBook / BOC Sciences
    • Context: Confirms Chemical Structure and CAS (54995-54-9) for procurement.
Validation

XRD crystallinity comparison of annealed vs amorphous benzoxazole fibers

Executive Summary & Dual-Track Scope This guide addresses the crystallographic characterization of benzoxazole-based fibers, a class of materials critical to both high-performance structural engineering (e.g., Zylon® PBO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Dual-Track Scope

This guide addresses the crystallographic characterization of benzoxazole-based fibers, a class of materials critical to both high-performance structural engineering (e.g., Zylon® PBO) and pharmaceutical drug delivery (e.g., electrospun nanofibers).

While "benzoxazole fibers" typically refers to Poly(p-phenylene-2,6-benzobisoxazole) (PBO) , recent advancements in electrospinning have utilized benzoxazole-derivative drugs in nanofiber matrices. The interpretation of X-Ray Diffraction (XRD) data differs fundamentally between these two applications:

  • Track A: Structural PBO Fibers: Focuses on maximizing crystallinity (Annealed) to achieve ultra-high modulus.

  • Track B: Pharmaceutical Nanofibers: Focuses on maintaining the amorphous state (As-Spun) to maximize drug solubility, or annealing to tune release kinetics.

Track A: Structural PBO Fibers (Zylon®)

Material Context

PBO fibers are rigid-rod isotropic crystal polymers spun via a dry-jet wet spinning process.[1][2][3] They exist primarily in two grades: As-Spun (AS) and High Modulus (HM) .[1][4] The HM grade is produced by annealing AS fibers under tension at high temperatures, significantly altering their crystalline structure.

XRD Workflow & Analysis

To accurately quantify the crystallinity index (CI) and crystallite size, a rigorous XRD protocol is required.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_calc Crystallinity Calculation Fiber_Bundle Parallel Fiber Bundle (Aligned) Mounting Zero-Background Holder Fiber_Bundle->Mounting Scan Equatorial Scan (2θ: 5° - 60°) Mounting->Scan Peak_ID Peak Identification (100) & (200) Scan->Peak_ID Deconv Peak Deconvolution (Gaussian/Lorentzian) Peak_ID->Deconv Calc Area Integration Ic / (Ic + Ia) Deconv->Calc

Figure 1: Standardized XRD workflow for determining crystallinity in aligned PBO fiber bundles.

Comparative Data: As-Spun (AS) vs. Annealed (HM)

The following table synthesizes experimental data comparing the crystallographic and mechanical properties of standard (AS) and annealed (HM) PBO fibers.

MetricAs-Spun (AS)Annealed (HM)Change Mechanism
Crystallinity Index ~78%~86.6%Heat treatment induces lateral packing order.
Major XRD Peaks (2θ) Broad peaks at ~16°, ~26°Sharp, intense peaks at 16.2°, 26.5°Increased crystallite size narrows peak width (FWHM).
Crystallite Size (L) Smaller (< 10 nm)Larger (> 15 nm)Ostwald ripening of crystal domains.
Tensile Modulus 180 GPa270 GPaImproved orientation and reduced defects.
Moisture Regain 2.0%0.6%Higher crystallinity reduces void volume for water entry.

Key Interpretation:

  • The 16° Peak (100 plane): Represents the lateral packing distance between polymer chains. Annealing shifts this peak slightly and significantly increases intensity.

  • The 26° Peak (200/010 plane): Corresponds to the π-stacking direction. Sharpening here indicates improved stacking of the benzobisoxazole rings.

Track B: Pharmaceutical Nanofibers

Material Context

In drug development, benzoxazole derivatives are often electrospun into nanofibers using polymers like PVP or PCL. Here, the goal is often amorphization —preventing crystallization to enhance the solubility of poorly water-soluble drugs. However, annealing is sometimes used to stabilize the fiber matrix or tune drug release.

Annealing Mechanism & Impact

Unlike structural PBO, "annealing" in pharma fibers often involves solvent vapor or lower temperatures (near Tg).

Annealing_Mechanism cluster_process Annealing Process AsSpun As-Spun Nanofiber (Amorphous Solid Dispersion) Heat Thermal Energy / Solvent Vapor AsSpun->Heat Mobility Increased Chain Mobility Heat->Mobility Result_A Recrystallization (Phase Separation) Mobility->Result_A High Temp / Long Time Result_B Densification (Relaxed Amorphous) Mobility->Result_B Controlled / Low Temp

Figure 2: Mechanism of structural evolution in drug-loaded nanofibers during annealing.

Performance Comparison
FeatureAmorphous (As-Spun)Annealed (Crystalline)Clinical Implication
XRD Pattern Broad "Halo" / HumpDistinct Bragg Peaks (Drug specific)Sharp peaks indicate drug precipitation (failure of dispersion).
Solubility High (Supersaturated)Low (Thermodynamic solubility)Amorphous forms dissolve faster, improving bioavailability.
Stability Lower (Prone to aging)High (Thermodynamically stable)Annealing may be required to prevent shelf-life degradation.
Release Profile Immediate Burst ReleaseSustained / Pulsatile ReleaseAnnealing tightens the polymer matrix, slowing diffusion.

Technical Deep Dive: Validating Crystallinity

To ensure Scientific Integrity , researchers must validate XRD data using complementary techniques. XRD alone can be misleading if preferred orientation (texture) exists in the fibers.

The Self-Validating Protocol
  • XRD (Primary): Identify Bragg peaks. Use Scherrer equation (

    
    ) to calculate crystallite size.
    
  • DSC (Confirmatory): Differential Scanning Calorimetry.

    • Amorphous:[5][6] Glass transition (

      
      ) visible; No melting endotherm (
      
      
      
      ).
    • Crystalline: Distinct melting endotherm (

      
      ) matching the pure drug/polymer.
      
  • Polarized Light Microscopy (PLM):

    • Amorphous:[5][6] Dark field (isotropic).

    • Crystalline: Birefringence (anisotropic bright spots).

Causality of Annealing Effects
  • Structural PBO: Annealing at temperatures >400°C allows the rigid-rod molecules to overcome steric hindrance and align perfectly parallel. This eliminates "kinks" in the chain, directly increasing the Young's modulus.

  • Pharma Fibers: Annealing provides activation energy for the metastable amorphous drug molecules to nucleate and grow into crystals. While this lowers solubility, it prevents unpredictable crystallization during storage (physical aging).

References

  • Toyobo Co., Ltd. (2005). ZYLON® (PBO fiber) Technical Information. Retrieved from [Link]

  • NIST. (2006). Chemical and Physical Characterization of Poly(p-phenylene-2,6-benzobisoxazole) Fibers Used in Body Armor. NISTIR 7306. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pipeline Processing via the Combination of Heat and Corona Treatments for Improving the Poly(p-phenylene benzobisoxazole) Fiber Surface. ACS Omega. Retrieved from [Link]

  • Vervaet, C., et al. (2023).[5] Solvent electrospinning amorphous solid dispersions with high drug loading. Journal of Controlled Release. Retrieved from [Link]

  • Drawell Analytical. (2025). XRD for Amorphous and Crystalline Polymers - What to Look For. Retrieved from [Link]

Sources

Comparative

Validating Purity of 4-(5-Amino-benzooxazol-2-YL)-phenol: A Comparative HPLC Guide

Executive Summary 4-(5-Amino-benzooxazol-2-yl)-phenol is a critical fluorogenic scaffold and intermediate, widely utilized in the synthesis of amyloid-beta imaging agents (e.g., derivatives related to Vizamyl™) and high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Amino-benzooxazol-2-yl)-phenol is a critical fluorogenic scaffold and intermediate, widely utilized in the synthesis of amyloid-beta imaging agents (e.g., derivatives related to Vizamyl™) and high-performance thermoset resins. Its structural duality—containing both an acidic phenol and a basic primary amine—presents unique chromatographic challenges. Standard "generic" HPLC gradients often fail to resolve it from its synthetic precursors (e.g., nitro-intermediates) or result in severe peak tailing due to secondary silanol interactions.

This guide compares a Standard Generic Method (often used in early-phase screening) against an Optimized Ion-Suppression Method . We demonstrate why the Optimized Method is the necessary choice for GMP-level validation, offering superior resolution (


) and peak symmetry (

).

Chemical Context & Impurity Profiling

To validate purity effectively, one must understand the origin of impurities. The synthesis typically involves the condensation of 2-amino-5-nitrophenol with 4-hydroxybenzoic acid (or aldehyde), followed by reduction of the nitro group.

Critical Impurities to Monitor:
  • Impurity A (Starting Material): 2-Amino-5-nitrophenol.

  • Impurity B (Intermediate): 4-(5-Nitro-benzooxazol-2-yl)-phenol (Unreduced intermediate).

  • Impurity C (Degradant): Oxidation products (azo-dimers or quinones).

DOT Diagram: Synthesis & Impurity Origins

SynthesisPath cluster_impurities Critical Quality Attributes (CQA) SM1 2-Amino-5-nitrophenol (Starting Material) Inter 4-(5-Nitro-benzooxazol-2-yl)-phenol (Impurity B) SM1->Inter Condensation (PPA/Heat) SM2 4-Hydroxybenzoic Acid (Starting Material) SM2->Inter Prod 4-(5-Amino-benzooxazol-2-yl)-phenol (Target Analyte) Inter->Prod Reduction (H2/Pd-C or Fe/HCl) Deg Oxidized Dimers/Quinones (Impurity C) Prod->Deg Oxidation (Storage)

Caption: Synthetic pathway illustrating the origin of critical impurities (Nitro-intermediate and oxidative degradants) requiring separation.

Method Comparison: Generic vs. Optimized

The amphoteric nature of the analyte requires strict pH control. The amine (


) and phenol (

) moieties interact differently with the stationary phase depending on the mobile phase pH.
Table 1: Performance Comparison
FeatureMethod A: Generic GradientMethod B: Optimized Ion-Suppression (Recommended)
Column Standard C18 (e.g., 5µm, 100Å)End-capped C18 or Phenyl-Hexyl (3.5µm)
Mobile Phase Water / Acetonitrile (No Buffer)25mM Phosphate Buffer (pH 2.5) / Acetonitrile
pH Strategy Neutral (pH ~6-7)Acidic (pH 2.5)
Analyte State Mixed ionization (Amine partially +)Fully Protonated Amine / Neutral Phenol
Peak Shape Tailing (

) due to silanol interaction
Sharp, Symmetrical (

)
Resolution (Imp B) Co-elutes or shoulder peakBaseline resolution (

)
Suitability Rough synthesis monitoringPurity Validation / QC Release

Why Method A Fails: At neutral pH, the amino group interacts strongly with residual silanols on the silica backbone, causing tailing. Furthermore, the lack of buffering allows micro-pH changes to shift retention times (RT) unpredictably.

Why Method B Works: At pH 2.5, the amine is fully protonated (cationic) and the phenol is neutral. The high ionic strength of the buffer suppresses silanol activity, and the acidic condition "locks" the ionization state, ensuring reproducible retention.

Detailed Experimental Protocol (Method B)

This protocol is designed for validation under ICH Q2(R1) guidelines.

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controlled)

  • Injection Volume: 5 - 10 µL

  • Detection: UV-Vis Diode Array.

    • Quantification: 310 nm (Max absorbance of benzoxazole core).

    • Impurity ID: 254 nm (General aromatic).

  • Mobile Phase A: 25mM

    
     in Water, adjusted to pH 2.5 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.04060Linear Gradient
20.01090Wash
21.09010Re-equilibration
26.09010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-(5-Amino-benzooxazol-2-yl)-phenol in 10 mL of DMSO (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to minimize solvent effects. Filter through 0.22 µm PTFE filter.

Validation Data Summary

The following data represents typical performance metrics for this optimized method.

Table 2: Validation Parameters (ICH Guidelines)
ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at RT of analytePurity Angle < Purity Threshold (DAD)
Linearity (

)

(Range: 50-150% target)

Precision (Repeatability) RSD

(n=6)

LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)

µg/mL /

µg/mL
Accuracy (Recovery) 98.0% - 102.0%

Robustness pH

, Temp

RT varies < 2%, Resolution maintains > 2.0

Workflow Visualization

The following diagram outlines the logical flow for validating the purity of a new batch using the optimized method.

ValidationWorkflow Start Start: New Batch Synthesis Prep Sample Prep (1 mg/mL in DMSO -> Dilute) Start->Prep SystemSuit System Suitability Test (SST) (Resolution Solution) Prep->SystemSuit Decision1 Rs > 2.0 Tailing < 1.5? SystemSuit->Decision1 RunSample Run Sample Batch (Triplicate Injection) Decision1->RunSample Pass Troubleshoot Troubleshoot: Check pH, Column Age Decision1->Troubleshoot Fail Calc Calculate Purity % (Area Normalization) RunSample->Calc Report Generate CoA (Pass/Fail) Calc->Report Troubleshoot->SystemSuit

Caption: Step-by-step workflow for routine batch release testing using the optimized HPLC protocol.

References

  • BenchChem. A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals. (2025).[1][2] Retrieved from

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025).[1][2] Retrieved from

  • Santa Cruz Biotechnology. 4-Amino-2-(5-chloro-benzooxazol-2-yl)-phenol Product Data. Retrieved from

  • Royal Society of Chemistry. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Analyst.[2] Retrieved from

  • Sigma-Aldrich. 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol Product Information. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(5-Amino-benzooxazol-2-YL)-phenol

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides essential, in-depth procedural guidance for the proper disposal of 4-(5-Amino-benzooxazol-2-YL)-phenol, a compound of interest in various research applications. Lacking a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds—namely benzoxazoles, aromatic amines, and phenols—to establish a robust and self-validating protocol grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: A Proactive Stance

The molecular structure of 4-(5-Amino-benzooxazol-2-YL)-phenol, featuring a benzoxazole core with both an aromatic amine and a phenolic hydroxyl group, dictates its potential toxicological and environmental profile. Phenols are known to be corrosive and can cause systemic toxicity, while aromatic amines are a class of compounds with well-documented hazards.[1][2][3][4][5] Therefore, in the absence of specific data, this compound must be handled as a hazardous substance.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An emergency plan must be in place, with all personnel aware of the locations of safety showers, eyewash stations, and appropriate fire extinguishers.[6][7]

Table 1: Anticipated Hazard Profile of 4-(5-Amino-benzooxazol-2-YL)-phenol Based on Structural Analogs

Hazard ClassAnticipated EffectRationale and Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.Aromatic amines and phenols can be toxic upon ingestion.[1][3] An SDS for a similar compound, 5-Amino-2-methyl-1,3-benzoxazole, lists "Harmful if swallowed" as a hazard statement.[8]
Skin Corrosion/Irritation Causes skin irritation; may cause severe burns with prolonged contact.Phenol is corrosive to the skin, and its anesthetic properties can mask initial damage.[3][4][9] Many benzoxazole derivatives are also classified as skin irritants.[8][10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Phenol can cause severe eye damage.[3][9] Safety data for related benzoxazoles and phenols consistently recommends eye protection to prevent serious irritation.[8][10]
Environmental Hazard Potentially toxic to aquatic life.Phenolic compounds are known to be toxic to aquatic organisms, and their persistence in the environment is a concern.[2] Waste should not be released into the environment.[11][12]
Mutagenicity Suspected of causing genetic defects.4-aminophenol, a related structure, is classified as a Category 3 mutagen ('Possible risk of irreversible effects').[1] This potential necessitates stringent handling to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-(5-Amino-benzooxazol-2-YL)-phenol, particularly during waste consolidation and disposal. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.[13]

Table 2: Recommended Personal Protective Equipment for Disposal Procedures

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8][10][13] Protects against accidental splashes of liquid waste or contact with solid dust particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.Prevents direct skin contact.[13] Given the rapid skin absorption of phenol, glove integrity is critical.[5][9] Always check glove compatibility charts and change gloves frequently.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.Avoids inhalation of dust or vapors.[6][14] For spill cleanup outside a hood, a NIOSH/MSHA-approved respirator may be necessary.[15]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins with waste characterization and ends with compliant removal by trained professionals. The foundational principle is waste segregation: never mix hazardous waste with non-hazardous materials.[13]

Below is a decision-making workflow for the proper handling and disposal of waste containing 4-(5-Amino-benzooxazol-2-YL)-phenol.

Caption: Decision workflow for disposal of 4-(5-Amino-benzooxazol-2-YL)-phenol waste.

Detailed Procedural Steps:
  • Waste Segregation and Containerization:

    • Solid Waste: Items with trace contamination (gloves, wipers, pipette tips) should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[7][9] Do not dispose of these items in the regular trash.

    • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene for many organic solvents). The container must have a secure, screw-top cap.[13] Never pour this waste down the drain.

    • Unused Pure Compound: Keep the pure, unused, or expired chemical in its original container whenever possible. If repackaging is necessary, use a new, clean container appropriate for solids.[14]

  • Proper Labeling:

    • All waste containers must be clearly labeled as soon as the first drop of waste is added.[6][16]

    • The label must include the words "Hazardous Waste" and the full chemical name: "4-(5-Amino-benzooxazol-2-YL)-phenol".[16] For liquid waste mixtures, list all chemical constituents and their approximate percentages.

    • The date of waste accumulation start must also be clearly visible on the label.[16]

  • On-Site Accumulation:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[17]

    • The SAA should be a secondary containment bin or tray to capture any potential leaks.

    • Keep waste containers closed at all times except when adding waste.[17]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.

    • Do not attempt to treat or neutralize the chemical waste yourself unless you are operating under a specific, validated, and approved protocol.

Understanding the Regulatory Framework: The Role of RCRA

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18][19] RCRA establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is legally responsible for its safe management until its final, environmentally sound disposal.[16][18][19]

Laboratories are classified as waste generators based on the quantity of hazardous waste they produce per month.[16][18] These categories—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), and Large Quantity Generator (LQG)—determine specific requirements for storage time limits, personnel training, and contingency planning.[16][18] It is crucial to be aware of your facility's generator status and adhere to the corresponding regulations.[20]

Advanced Considerations: The Science of Degradation

While not a standard laboratory disposal procedure, it is scientifically relevant to note that research into the detoxification of wastewater containing phenols and aromatic amines is an active field.[21] Advanced oxidative processes and enzymatic treatments, using enzymes like peroxidases or tyrosinases, have shown potential for breaking down these hazardous aromatic structures into less harmful byproducts.[21][22][23] These methods underscore the chemical reactivity of the functional groups in 4-(5-Amino-benzooxazol-2-YL)-phenol and reinforce the rationale for its classification as a hazardous compound requiring specialized disposal.

By adhering to these rigorous, evidence-based procedures, you ensure not only compliance with regulations but also the protection of yourself, your colleagues, and the environment, upholding the highest standards of scientific integrity.

References

  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Husain, Q. (n.d.). Detoxification of Phenols and Aromatic Amines from Polluted Wastewater by Using Phenol Oxidases.
  • BenchChem. (n.d.). Safety and handling of chlorinated benzoxazole compounds.
  • NC DEQ. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Enviro-Safe. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Fisher Scientific. (2010, October 19). SAFETY DATA SHEET: 5-Amino-2-methyl-1,3-benzoxazole.
  • Carena, L., Vione, D., Minella, M., Canonica, S., & Schönenberger, U. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). IRIS-AperTO.
  • Apollo Scientific. (2023, July 7). 5-Nitro-1,2-benzoxazole Safety Data Sheet.
  • ResearchGate. (2025, August 9). Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • Fisher Scientific. (2010, October 23). SAFETY DATA SHEET: Benzoxazole.
  • Santa Cruz Biotechnology, Inc. (2016, February 6). 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2023, July 14). JR-5664 - Safety Data Sheet.
  • Gianfreda, L., & Rao, M. A. (2012, June 1). Effect of additives on enzyme-catalyzed polymerization of phenols and aromatic amines. Journal of Chemical Technology & Biotechnology, 87(6), 731-742.
  • Hit2Lead. (n.d.). SC-5249973 - 4-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol.
  • Chemos GmbH&Co.KG. (2019, July 1). Safety Data Sheet: phenol.
  • PubChem. (n.d.). 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Phenol, 4-amino-: Human health tier II assessment.
  • Sigma-Aldrich. (n.d.). 4-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL.
  • P212121 Store. (n.d.). 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, 1g.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • University of California, Santa Barbara. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol.
  • PubChem. (n.d.). 4-Amino-2-(5-chloro-2-benzoxazolyl)phenol. Retrieved from [Link]

  • Aziz, F. A., & Asaari, F. A. (2015, January 29). Phenol and its toxicity. ResearchGate. Retrieved from [Link]

  • UK Health Security Agency. (2024, October 1). Phenol: toxicological overview.
  • NLM. (2023, March 13). Phenol Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Phenol | Medical Management Guidelines. Retrieved from [Link]

Sources

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